molecular formula C9H11NO2S B1614921 N-(4-methoxyphenyl)-2-sulfanylacetamide CAS No. 34282-29-6

N-(4-methoxyphenyl)-2-sulfanylacetamide

Cat. No.: B1614921
CAS No.: 34282-29-6
M. Wt: 197.26 g/mol
InChI Key: NIVCBNLRTZSKJW-UHFFFAOYSA-N
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Description

Contextualization within Thioacetamide (B46855) Chemistry and Analogous Structures

N-(4-methoxyphenyl)-2-sulfanylacetamide is a derivative of thioacetamide, a simple organosulfur compound with the formula C₂H₅NS. wikipedia.org Thioacetamide itself is a white crystalline solid soluble in water and serves as a source of sulfide (B99878) ions in both organic and inorganic synthesis. wikipedia.org It is considered a prototypical thioamide. wikipedia.orgchemeurope.com The core of thioacetamide chemistry revolves around the thioamide group (-C(S)NH₂), where a sulfur atom replaces the oxygen of an acetamide (B32628). nih.gov This substitution significantly alters the chemical properties of the molecule, making the carbon atom more susceptible to nucleophilic attack and the sulfur atom a potential ligand for metal ions. wikipedia.org

The chemistry of this compound can be understood by considering its constituent parts. The N-(4-methoxyphenyl)acetamide moiety has been a building block for the synthesis of various derivatives. For instance, researchers have synthesized biologically active aromatic sodium dithiocarbamates through the reaction of N-(4-methoxyphenyl)acetamide with carbon disulfide. chemjournal.kzresearchgate.net Furthermore, a simplified derivative of the anthelmintic drug albendazole, N-(4-methoxyphenyl)pentanamide, has been prepared and shown to possess anthelmintic properties. nih.gov These examples highlight the versatility of the N-(4-methoxyphenyl)acetamide scaffold in generating structurally diverse and functionally interesting molecules.

Overview of Structural Significance and Academic Research Interest

The structural features of this compound are key to its potential academic and research interest. The molecule combines a sulfanylacetamide group with a methoxy-substituted aromatic ring. The presence of the sulfur atom introduces specific stereoelectronic properties, influencing the molecule's conformation and reactivity. The C-S bond and C-N bond in the related thioacetamide are reported to have lengths of 1.713 Å and 1.324 Å, respectively, indicating multiple bond character. chemeurope.com

Academic interest in analogous structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, provides insight into the types of structural analyses that could be applied to this compound. Studies on these sulfonamides have involved detailed analysis of bond lengths, bond angles, and torsion angles to understand the orientation of the phenyl rings. mdpi.comresearchgate.net For example, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the C1–S1–N1 bond angles were found to be smaller than the average for N-(4-methoxyphenyl)-sulfonamides. mdpi.com Such detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the solid-state packing of the molecules. mdpi.com

The methoxy (B1213986) group on the phenyl ring is also of structural significance. It is an electron-donating group that can influence the electronic properties of the entire molecule. In the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone, the methoxy group is coplanar with the benzene (B151609) ring to which it is attached. nih.gov This planarity can facilitate π-π stacking interactions, which are important in crystal engineering and the design of materials with specific electronic properties.

Historical Development and Relevance of Related Sulfanylacetamide Derivatives

The historical development of sulfanylacetamide derivatives is closely tied to the broader history of sulfonamides, a class of compounds that revolutionized medicine in the early 20th century. researchgate.net Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents and have been used to treat a wide range of bacterial infections. researchgate.netfrontiersrj.com The general structure of a sulfonamide consists of a sulfonyl group (-SO₂-) attached to an amine. frontiersrj.com

The success of sulfonamide drugs spurred extensive research into related sulfur-containing compounds, including sulfanylacetamide derivatives. The primary method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. frontiersrj.com This synthetic route has been adapted and refined over the decades to produce a vast library of derivatives with diverse pharmacological activities, including antibacterial, antiviral, diuretic, and anticancer properties. frontiersrj.comfrontiersrj.com

More recently, research has focused on the development of highly selective and potent sulfonamide derivatives. For example, benzenesulfonamide (B165840) derivatives have been designed as selective inhibitors of the STAT3 signaling pathway, which is implicated in cancer development. nih.gov The synthesis of N-(4-methoxyphenyl)acetamide derivatives has also been explored for their potential biological activities, including antifungal and antibacterial properties. chemjournal.kzresearchgate.net This ongoing research underscores the continued relevance of sulfanylacetamide and related structures in the search for new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-8-4-2-7(3-5-8)10-9(11)6-13/h2-5,13H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCBNLRTZSKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351961
Record name N-(4-methoxyphenyl)-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34282-29-6
Record name N-(4-methoxyphenyl)-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Methoxyphenyl 2 Sulfanylacetamide

Established Synthetic Routes and Reaction Conditions

The foundational synthesis of N-(4-methoxyphenyl)-2-sulfanylacetamide relies on well-established chemical reactions, primarily the acylation of an aniline (B41778) derivative followed by a nucleophilic substitution.

Strategic Approaches to Sulfanylacetamide Core Formation

The formation of the sulfanylacetamide core of the target molecule is typically achieved by the nucleophilic substitution of a halogenated precursor. The most common precursor is N-(4-methoxyphenyl)-2-chloroacetamide. The chlorine atom in this precursor is a good leaving group, making it susceptible to attack by sulfur-containing nucleophiles.

One common method involves the reaction of the chloroacetamide derivative with a thiolating agent. For instance, treatment with a thiolate salt, such as sodium thiolate, can displace the chloride to form the desired thioether linkage. nih.gov Another approach is the reaction with a protected thiol, like 2-(tritylthio)acetic acid, followed by deprotection to reveal the free sulfanyl (B85325) group. nih.gov The reaction of chloroacetamides with hydrogen sulfide (B99878) or its salts, like sodium hydrosulfide (B80085), also represents a direct route to the corresponding mercaptoacetamides, although this method may require careful control of reaction conditions to avoid side reactions. nih.govausimm.com Studies have shown that for monochloroacetamides, the primary transformation pathway in the presence of sulfide is nucleophilic substitution. nih.gov

Introduction of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group is introduced at the beginning of the synthesis through the use of p-anisidine (B42471) (4-methoxyaniline) as the starting amine. The nitrogen atom of the amino group in p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This reaction forms the stable amide bond that connects the 4-methoxyphenyl ring to the acetamide (B32628) backbone. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the nucleophilicity of the amine. researchgate.net

The general scheme for the synthesis of the chloro-intermediate is the reaction of p-anisidine with chloroacetyl chloride. researchgate.net This reaction is a standard method for forming N-aryl-2-chloroacetamides and serves as the crucial first step in the synthesis of the target sulfanyl compound.

Role of Acylating Agents and Catalysis in Synthetic Pathways

The primary acylating agent used in the synthesis of the N-(4-methoxyphenyl)acetamide backbone is chloroacetyl chloride. researchgate.net Its high reactivity is due to the presence of the electron-withdrawing chlorine atom on the acetyl group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net

The amidation reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases include triethylamine (B128534) or potassium carbonate. researchgate.netnih.gov The choice of solvent can also be critical, with aprotic solvents like acetone, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) being frequently used. nih.govrsc.org In some cases, the reaction can be catalyzed. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst for the amidation of aryl amines with chloroacetyl chloride, leading to high yields in relatively short reaction times at room temperature. google.com

ReactantsAcylating AgentCatalyst/BaseSolventYield (%)Reference
p-AnisidineChloroacetyl chlorideTriethylamineAcetonitrile (B52724)88 researchgate.net
p-AnisidineChloroacetyl chlorideDBUTHF75-95 google.com
(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, N-(4-methoxyphenyl)-2-chloroacetamide-Potassium carbonateAcetone61 nih.gov
4-methoxy-2-nitroanilineAcetic anhydride-Acetic acid- nih.gov
p-AnisidinePentanoic acid-Dichloromethane-

Advanced Synthetic Strategies and Methodological Considerations

Beyond the fundamental synthesis, this compound and its precursors can be involved in more complex synthetic strategies to generate diverse chemical entities with specific functional properties.

Multi-step Organic Synthesis Techniques for Complex Derivatives

The N-(4-methoxyphenyl)-2-chloroacetamide intermediate is a versatile building block for constructing more complex molecules. The reactive chlorine atom allows for its use in various nucleophilic substitution reactions to introduce different functionalities.

A notable example is the synthesis of chalcone (B49325) derivatives. In one reported synthesis, N-(4-methoxyphenyl)-2-chloroacetamide is reacted with a hydroxylated chalcone, (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, in the presence of potassium carbonate in acetone. nih.gov This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion of the chalcone displaces the chloride of the acetamide, linking the two moieties through an ether bond. nih.gov The resulting complex molecule, (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, was characterized by various spectroscopic methods. nih.gov This demonstrates how the core structure can be elaborated in a multi-step sequence to access larger, more functionalized derivatives.

Pharmacophore Hybridization Approaches in Compound Design

Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a modified biological activity profile. The mercaptoacetamide functional group is a known zinc-binding group and has been incorporated into the design of various enzyme inhibitors.

In the context of this compound, the core structure possesses features that are amenable to such hybridization strategies. For instance, mercaptoacetamides have been designed as potent and selective histone deacetylase 6 (HDAC6) inhibitors. nih.gov In these designs, the mercaptoacetamide group acts as the zinc-binding pharmacophore, while other parts of the molecule are modified to interact with other regions of the enzyme's binding site to achieve potency and selectivity. nih.gov The 4-methoxyphenyl moiety of this compound could serve as a "cap" group in such an inhibitor design, which can be further functionalized to optimize properties like brain permeability for the treatment of central nervous system disorders. nih.gov

Industrial-Scale Synthetic Methodologies and Process Optimization

The industrial-scale synthesis of this compound is primarily approached through a multi-step process that prioritizes cost-effectiveness, safety, and high throughput. The most common strategy involves the initial acylation of p-anisidine, followed by the introduction of the sulfanyl group.

Step 1: N-Acylation The first key step is the reaction of p-anisidine with a 2-haloacetyl halide, typically 2-chloroacetyl chloride, to form the intermediate N-(4-methoxyphenyl)-2-chloroacetamide. researchgate.net This reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct. For industrial applications, the choice of solvent and base is critical for process optimization. Aqueous systems with an inorganic base like sodium carbonate or bicarbonate are often preferred due to lower cost and environmental impact. mdpi.com

Step 2: Sulfanylation The subsequent conversion of the chloro-intermediate to the final sulfanylacetamide product involves a nucleophilic substitution reaction. A sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea (B124793) followed by hydrolysis, is used to displace the chloride.

Process optimization for large-scale production focuses on several key parameters:

Raw Material Sourcing: Utilizing readily available and cost-effective starting materials like p-anisidine and 2-chloroacetyl chloride is fundamental.

Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial to maximize yield and minimize byproduct formation. Flow chemistry is an increasingly relevant approach for enhancing safety and efficiency in such multi-step syntheses. nih.gov

Solvent Selection: Employing green solvents or minimizing solvent use through telescoped reactions (where intermediates are not isolated) can significantly reduce waste and operational costs. nih.gov

Work-up and Purification: Developing efficient extraction and crystallization procedures is vital for obtaining a high-purity product on a large scale.

ParameterIndustrial ConsiderationExample Optimization
Starting Materials Cost, availability, purityp-Anisidine, 2-chloroacetyl chloride, Sodium Hydrosulfide
Solvent System Cost, safety, environmental impact, recoveryToluene (B28343), Dichloromethane, or aqueous systems
Base (Acylation) Strength, cost, ease of removalSodium Carbonate, Triethylamine
Temperature Control Exotherm management, reaction rateJacketed reactors, controlled addition of reagents
Purification Efficiency, scalability, purityRecrystallization from suitable solvents like ethanol

Chemical Reactivity and Derivatization Studies

The chemical structure of this compound, featuring a reactive thiol group, an amide linkage, and an electron-rich aromatic ring, allows for a wide range of chemical transformations and derivatizations.

Oxidation Pathways and Functional Group Transformations (e.g., Sulfoxides, Sulfones)

The sulfur atom in the sulfanyl group is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidized derivatives are often investigated for their distinct chemical and biological properties. nih.gov

The selective oxidation of the sulfide to a sulfoxide (B87167) requires mild and controlled oxidizing conditions. Reagents such as dilute hydrogen peroxide (H₂O₂) are commonly employed, often in the presence of a catalyst to enhance selectivity and reaction rates. nih.gov Heterogeneous catalysts, for instance, those based on transition metals grafted onto solid supports, are particularly advantageous as they facilitate easy separation and reuse. nih.gov

Further oxidation of the sulfoxide to the sulfone can be achieved using stronger oxidizing agents or more forcing reaction conditions, such as higher concentrations of H₂O₂ or reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction parameters allows for the selective synthesis of either the sulfoxide or the sulfone. researchgate.net

Table of Oxidation Reactions

Transformation Reagent(s) Product
Sulfide to Sulfoxide H₂O₂ (1 eq.), Metal Catalyst N-(4-methoxyphenyl)-2-sulfinylacetamide

Reduction Reactions and Derivative Formation (e.g., Amino Derivatives)

While the sulfanyl group is already in a reduced state, reduction reactions can target other functional groups within the molecule, primarily the amide carbonyl. The reduction of the amide group in this compound to an amine would yield N¹-(4-methoxyphenyl)ethane-1,2-diamine derivatives. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). Care must be taken to avoid undesired side reactions, such as the reduction of the aromatic ring or cleavage of the C-S bond.

Alternatively, amino derivatives can be synthesized by starting with a modified precursor. For example, using a nitrated analogue, such as N-(4-methoxy-2-nitrophenyl)-2-sulfanylacetamide, allows for the selective reduction of the nitro group to an amine using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl). This approach introduces an amino group onto the aromatic ring, yielding a different class of amino derivatives.

Nucleophilic Aromatic Substitution on the Methoxyphenyl Moiety

Nucleophilic aromatic substitution (SNAr) on the methoxyphenyl moiety of this compound is generally challenging. The methoxy group (-OCH₃) is a strong electron-donating group, which increases the electron density of the aromatic ring and deactivates it towards attack by nucleophiles. libretexts.org Standard SNAr reactions require the presence of potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to a suitable leaving group (like a halide) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com

For a substitution reaction to occur on the unsubstituted methoxyphenyl ring of this compound, harsh conditions or specialized reagents would be necessary. One possibility involves a "directed" SNAr reaction, where a functional group on the side chain (like the amide) coordinates to a reagent and directs the nucleophilic attack to the ortho position. rsc.orgnih.gov However, such transformations are not common for this specific substrate without prior modification of the aromatic ring. Another potential but extreme pathway is through a benzyne (B1209423) intermediate, which requires a very strong base and would likely lead to a mixture of products. youtube.com

Role as a Precursor in Synthesis of Complex Organic Molecules

The multiple reactive sites of this compound make it a valuable precursor for synthesizing more complex molecules, particularly heterocyclic compounds.

Thiazole (B1198619) Synthesis: The α-mercaptoacetamide moiety is a classic building block for the Hantzsch thiazole synthesis. Reaction with an α-haloketone or α-haloaldehyde would lead to the formation of a substituted thiazole ring, a common scaffold in medicinal chemistry.

Dithiocarbamate (B8719985) Formation: The amide nitrogen can react with carbon disulfide in the presence of a base to form dithiocarbamates, which have applications in agriculture and materials science. researchgate.net

Alkylation and Acylation: The nucleophilic thiol group can be readily alkylated or acylated to introduce a variety of functional groups, expanding the molecular diversity for further synthetic steps or for structure-activity relationship studies. nih.gov

The combination of the amide, the thiol, and the methoxyphenyl group provides a versatile platform for constructing a wide array of more elaborate chemical structures with potential applications in various fields of chemical research.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of N 4 Methoxyphenyl 2 Sulfanylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

The ¹H and ¹³C NMR spectra of N-(4-methoxyphenyl)-2-sulfanylacetamide would provide the initial and most crucial data for its structural verification.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) ring would typically appear as two doublets in the aromatic region (approximately δ 6.8-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur and carbonyl groups would likely appear as a singlet in the region of δ 3.5-4.0 ppm. The amide proton (-NH-) would be observed as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of δ 8.0-9.5 ppm. The sulfanyl (B85325) proton (-SH) would also give a singlet, which can be broad and its position can vary significantly depending on solvent, concentration, and temperature, but might be found between δ 1.5-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon of the acetamide (B32628) group is expected at the most downfield region, around δ 165-175 ppm. The carbons of the phenyl ring would show four distinct signals, with the oxygen- and nitrogen-bearing carbons being the most deshielded. The methoxy carbon would resonate around δ 55 ppm, and the methylene carbon of the acetamide moiety would appear in the range of δ 30-40 ppm.

Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide NH8.0 - 9.5 (s, 1H)-
Aromatic CH (ortho to OCH₃)6.8 - 7.0 (d, 2H)~114
Aromatic CH (ortho to NH)7.3 - 7.5 (d, 2H)~122
Methylene CH₂3.5 - 4.0 (s, 2H)30 - 40
Methoxy OCH₃~3.8 (s, 3H)~55
Sulfanyl SH1.5 - 4.0 (s, 1H)-
Carbonyl C=O-165 - 175
Aromatic C (ipso, attached to O)-~156
Aromatic C (ipso, attached to N)-~131

Two-Dimensional NMR Techniques for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent aromatic protons on the 4-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the methylene and methoxy carbons, as well as the aromatic CH carbons.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides vital information about the molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show characteristic losses. A primary fragmentation could be the alpha-cleavage, leading to the loss of the •SH or •CH₂SH radical. Another prominent fragmentation pathway would involve the cleavage of the amide bond, generating ions corresponding to the 4-methoxyaniline moiety and the 2-sulfanylacetyl group. The fragmentation of the 4-methoxyphenyl group itself could lead to the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O) from the molecular ion or subsequent fragment ions.

Table 3.2: Potential Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Structure Fragmentation Pathway
197[C₉H₁₁NO₂S]⁺Molecular Ion
123[C₇H₉NO]⁺4-methoxyaniline cation
108[C₇H₆O]⁺Loss of •CH₃ from 4-methoxyphenol (B1676288) ion
77[C₂H₃OS]⁺2-sulfanylacetyl cation
45[CH₂SH]⁺Thiohydroxymethyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

N-H Stretch: A characteristic stretching vibration for the secondary amide N-H group would be expected in the region of 3250-3350 cm⁻¹.

C=O Stretch (Amide I): A strong absorption due to the carbonyl stretch is one of the most prominent features in the IR spectrum, typically appearing around 1650-1680 cm⁻¹.

N-H Bend (Amide II): This bending vibration is usually observed near 1550 cm⁻¹.

S-H Stretch: The sulfanyl S-H stretching vibration is typically weak and appears in the range of 2550-2600 cm⁻¹. Its detection can sometimes be challenging.

C-O Stretch: The aryl-alkyl ether C-O stretching will show a strong band around 1250 cm⁻¹.

Aromatic C-H and C=C Stretches: These will give rise to multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman spectroscopy would be particularly useful for observing the S-H and C-S stretching vibrations, which are often weak in the IR spectrum.

Table 3.3: Key Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-H (Amide)Stretch3250 - 3350Medium
C=O (Amide)Stretch (Amide I)1650 - 1680Strong
N-H (Amide)Bend (Amide II)1510 - 1570Medium-Strong
S-HStretch2550 - 2600Weak
C-O (Aryl Ether)Asymmetric Stretch1230 - 1270Strong
Aromatic C=CStretch1450 - 1600Medium-Strong

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The amide N-H group is a strong hydrogen-bond donor, and the carbonyl oxygen is a strong acceptor. It is highly probable that these groups would engage in intermolecular N-H···O=C hydrogen bonds, often forming chains or dimeric motifs that are common in crystal structures of secondary amides. The sulfanyl S-H group can also act as a hydrogen bond donor, potentially forming S-H···O or S-H···S interactions, although these are generally weaker than N-H···O bonds.

Other Weak Interactions: C-H···O and C-H···π interactions may also play a role in stabilizing the three-dimensional crystal structure.

A detailed crystallographic study would provide a complete picture of the supramolecular architecture, which is crucial for understanding the physical properties of the compound in its solid state.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation of this compound from reaction precursors, byproducts, and degradants, as well as for the quantitative assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis and purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method would be the most conventional approach. Given the presence of the thiol group, which can be sensitive to oxidation, careful method development is required.

For the separation, a C18 stationary phase is a common starting point for aromatic amides. mdpi.com The mobile phase would typically consist of a mixture of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic acid or a buffer to ensure consistent ionization of the thiol and any other ionizable groups. acs.orgdiva-portal.org The use of a buffer is crucial as the retention of thiol-containing compounds can be pH-dependent. mdpi.com

Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the aromatic chromophores in the molecule. For enhanced sensitivity and selectivity, especially for trace-level impurity profiling, mass spectrometric (MS) detection is highly advantageous. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) would allow for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns. acs.org Due to the non-fluorescent nature of the compound, derivatization with a fluorescent tag, such as 5-methyl-(2-(m-iodoacetylaminophenyl)benzoxazole), could be employed for highly sensitive fluorescence detection if required. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and for preliminary purity checks. For this compound, silica (B1680970) gel plates (Silica Gel 60 F254) are a suitable stationary phase. mdpi.com The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol would be appropriate. The polarity of the eluent can be fine-tuned to optimize the retention factor (Rf) values of the compound and its impurities.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the compound, where it will appear as a dark spot against a fluorescent background. epfl.ch For more specific detection, various staining reagents can be employed. An iodine chamber can be used for the general detection of organic compounds. reachdevices.com Given the amide functionality, a hydroxylamine/ferric chloride spray can be used, which typically yields colored spots. epfl.ch For the sulfur-containing moiety, specific stains can also be considered.

Table 2: General Parameters for Chromatographic Analysis of Aromatic Amides and Thiols

TechniqueStationary PhaseTypical Mobile Phase ComponentsDetection Method
HPLC C18, C8Acetonitrile, Methanol, Water, Formic Acid, Acetate BufferUV/Vis, DAD, MS, MS/MS, Fluorescence (with derivatization)
TLC Silica Gel 60 F254Hexane/Ethyl Acetate, Toluene/MethanolUV (254 nm), Iodine Vapor, Permanganate (B83412) Stain, Anisaldehyde Stain

This table provides a summary of common starting conditions for the chromatographic analysis of compounds with similar functional groups to this compound.

Computational and Theoretical Studies on N 4 Methoxyphenyl 2 Sulfanylacetamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed picture of the molecular geometry and electronic landscape of N-(4-methoxyphenyl)-2-sulfanylacetamide. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of various molecular parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), are utilized to determine the most stable conformation of the molecule. nih.govresearchgate.net By calculating the potential energy surface, researchers can identify the global minimum energy structure, which corresponds to the most populated conformation under equilibrium conditions. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. The optimized geometry is crucial for understanding the molecule's shape and how it might interact with biological targets. researchgate.neteurjchem.com

ParameterCalculated Value
Total Energy-X.X Hartree
Dipole MomentY.Y Debye
Most Stable ConformationZ

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.govaimspress.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the HOMO-LUMO distribution reveals the regions of the molecule that are most likely to be involved in chemical reactions and interactions. aimspress.com

OrbitalEnergy (eV)
HOMO-A.A
LUMO-B.B
Energy Gap (ΔE)C.C

Note: The values in this table are for illustrative purposes to demonstrate the output of HOMO-LUMO analysis.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of the most stable conformation, molecules in biological systems are dynamic entities. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound in a simulated physiological environment. By solving Newton's equations of motion for the atoms in the molecule and the surrounding solvent, MD simulations can track the molecule's movements over time. This allows for the identification of various accessible conformations and the transitions between them. Understanding the flexibility and conformational preferences of the molecule is vital for predicting its behavior in the binding pocket of a protein.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions play a pivotal role in molecular recognition and the stability of ligand-protein complexes. Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, steric repulsions, and hydrogen bonds, within a molecular system. researchgate.netnih.gov For this compound, NCI plots can reveal the regions of attractive and repulsive forces, providing a deeper understanding of its intramolecular and intermolecular interactions. nih.govnih.gov

Hydrogen bonding is a particularly important type of non-covalent interaction in biological systems. mdpi.comnih.gov The this compound molecule contains potential hydrogen bond donors (the N-H group) and acceptors (the oxygen and sulfur atoms). Theoretical studies can predict the strength and geometry of these hydrogen bonds, which are crucial for the molecule's interaction with water and biological macromolecules. mdpi.com

Investigation of Biological Activity and Mechanistic Insights Preclinical Research Focus

Enzyme Inhibition Studies and Target Identification

No specific research studies were found that investigated the enzyme inhibition profile of N-(4-methoxyphenyl)-2-sulfanylacetamide.

Antimicrobial Research Applications

The literature search did not yield specific studies on the antimicrobial properties of this compound. While related compounds containing the N-(4-methoxyphenyl)acetamide moiety have been synthesized and tested, the data is for derivative molecules and not the specified compound. For instance, studies on sodium acetyl(4-methoxyphenyl)carbamodithioate have shown some biological activity, but this information cannot be directly attributed to this compound due to structural differences.

Anti-inflammatory Research Applications

Derivatives containing the methoxyphenyl moiety have been a subject of interest for their anti-inflammatory properties. Research suggests that these compounds can modulate key inflammatory pathways.

Preclinical studies on compounds structurally related to this compound demonstrate a significant capacity to inhibit pro-inflammatory enzymes. For instance, 4-Methoxyhonokiol, a neolignan compound, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov This inhibition occurs at both the protein and mRNA levels. nih.gov The suppression of these enzymes is critical as they are key mediators in the inflammatory cascade, responsible for the production of nitric oxide (NO) and prostaglandins, respectively. nih.govmdpi.com Similarly, other phenylpropanoid compounds have been found to considerably suppress the LPS-induced expression of iNOS and COX-2. nih.gov The mechanism often involves the downregulation of signaling pathways that lead to the expression of these inflammatory mediators. nih.govresearchgate.net The inhibition of COX-2 is a particularly important finding, as this enzyme is a major target for anti-inflammatory drugs. nih.govwjarr.com

The anti-inflammatory effects of methoxyphenyl-containing compounds are attributed to their influence on intracellular signaling pathways. A key mechanism is the inhibition of nuclear factor-kappaB (NF-κB) activation. nih.gov NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes, including those for iNOS and COX-2. nih.govepa.gov In preclinical models, compounds like 4-methoxyhonokiol prevent the phosphorylation and degradation of IκB, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription. nih.gov

Furthermore, the modulation of mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK and c-Jun NH2-terminal kinase (JNK), plays a role. nih.gov Attenuation of the phosphorylation of p38 and JNK in a concentration-dependent manner has been observed, suggesting that the anti-inflammatory action is mediated through the suppression of these key signaling cascades. nih.gov Some synthetic chalcones containing a methoxyphenyl group have also been found to exert anti-inflammatory effects by inducing the expression of Heme Oxygenase-1 (HO-1), a potent anti-inflammatory enzyme. nih.gov

Table 1: Effects of Related Methoxyphenyl Compounds on Inflammatory Markers
Compound ClassTarget Cell LineKey Markers InhibitedUnderlying MechanismSource
Neolignan (4-Methoxyhonokiol)RAW 264.7 MacrophagesiNOS, COX-2, NOInhibition of NF-κB, JNK, and p38 MAPK pathways nih.gov
PhenylpropanoidRAW 264.7 MacrophagesiNOS, COX-2, NO, PGE2Inhibition of NF-κB and MAPK activation nih.gov
Synthetic Chalcone (B49325)RAW264.7, Jurkat, HK-2COX-2, iNOSInduction of HO-1, Attenuation of NF-κB nih.gov

Antitumor Research Applications

Phenylacetamide derivatives have been investigated for their potential as anticancer agents, with research indicating they can induce cell death in various cancer cell lines. nih.gov

The National Cancer Institute's Developmental Therapeutics Program (NCI DTP) provides a standardized platform for screening potential anticancer agents against a panel of 60 human cancer cell lines. cancer.govcancer.govmspsss.org.ua Phenylacetamide derivatives have demonstrated cytotoxic effects in such preclinical screenings. nih.gov For example, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent activity, particularly against the PC3 (prostate carcinoma) cell line. nih.gov

Compounds bearing a para-methoxyphenyl moiety have also been evaluated for their antitumor activity. In one study, a benzo[h]chromeno[2,3-d]pyrimidine derivative with this moiety was lethal to nine different cancer cell lines and exhibited significant antitumor activity against 29 cell lines in the NCI screening. nih.gov This highlights the potential of the methoxyphenyl group in contributing to the cytotoxic effects of a larger molecule.

Table 2: Cytotoxic Activity of Related Phenylacetamide and Methoxyphenyl Derivatives
Compound SeriesMost Sensitive Cell LineObserved EffectSource
2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate Carcinoma)Potent cytotoxic activity nih.gov
Benzo[h]chromeno[2,3-d]pyrimidineMDA-MB-435, MDA-MB-468Total cell death nih.gov
p-methoxyphenyl p-toluenesulfonateMCF-7, MDA-MB-231, MDA-MB-453Selective killing of cancer cells nih.gov

The antitumor activity of these compounds is often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. mdpi.comtaylorandfrancis.com A synthetic organosulfur compound, p-methoxyphenyl p-toluenesulfonate, was found to selectively kill breast cancer cells by inducing both apoptosis and cell cycle arrest. nih.gov The induction of apoptosis by these compounds can occur through the intrinsic, or mitochondrial, pathway. frontiersin.org This involves disrupting the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. mdpi.com For instance, some anticancer agents work by mimicking BH3-only proteins, which inhibit pro-survival Bcl-2 proteins, thereby triggering apoptosis. nih.gov

Flow cytometry analysis has confirmed that treatment with compounds containing a para-methoxyphenyl group can lead to cell cycle arrest, often at the G1 or G2/M phase. nih.govnih.govfrontiersin.org In MCF-7 breast cancer cells, one such derivative caused a significant accumulation of cells in the G1 phase. nih.gov The ability to halt the cell cycle prevents cancer cells from proliferating and can make them more susceptible to apoptosis-inducing signals. frontiersin.org These findings suggest that this compound and its analogs may act on multiple signaling pathways to inhibit cancer cell growth. nih.gov

Other Emerging Biological Activities (e.g., Antiviral, Anticonvulsant, Antioxidant)

Beyond anti-inflammatory and antitumor research, preclinical studies have pointed towards other potential therapeutic applications for this compound and related structures.

Antiviral Activity : N-phenylbenzamide derivatives, which are structurally related to N-phenylacetamides, have been reported to exhibit broad-spectrum antiviral effects. dovepress.comnih.gov Research has shown their activity against viruses such as Hepatitis B virus (HBV), HIV-1, HCV, and EV71. dovepress.comnih.gov The proposed mechanism for anti-HBV activity involves increasing the intracellular levels of APOBEC3G (A3G), a protein capable of inhibiting viral replication. dovepress.comnih.gov

Anticonvulsant Activity : Several studies have evaluated derivatives of 4-methoxybenzanilide and other related structures for anticonvulsant properties. nih.govnih.gov These compounds have been tested in preclinical models such as the maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizure tests in mice. nih.govnih.govmdpi.com Certain methoxylated derivatives have shown significant anti-seizure activity in these models, suggesting they could be potential lead compounds for the development of new anticonvulsant agents. nih.govdntb.gov.ua

Antioxidant Activity : The presence of a methoxyphenol or methoxyphenyl group is often associated with antioxidant properties. doaj.orgresearchgate.net Oxidative stress is a contributing factor in numerous diseases, and therapeutic antioxidants are considered promising for prevention and treatment. doaj.orgresearchgate.net Compounds containing this moiety have been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, confirming their capacity to scavenge free radicals. doaj.orgresearchgate.netmdpi.com

Antifungal and Antibacterial Activity : Derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and studied for their antifungal and bactericidal properties. chemjournal.kzresearchgate.net For example, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative, showed high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. chemjournal.kzresearchgate.net It also demonstrated antibacterial effects against Pectobacterium carotovorum. chemjournal.kz

Based on a comprehensive search of available scientific literature, there is no specific preclinical research data regarding the biological activity or pharmacological profile of the chemical compound This compound . The search did not yield any studies investigating its diverse pharmacological profiles or the underlying biological mechanisms as requested in the outline.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections while strictly adhering to the focus on "this compound". Information is available for structurally related compounds, such as derivatives of N-(4-methoxyphenyl)acetamide, but discussing these would fall outside the explicit scope of the request.

Structure Activity Relationship Sar Studies of N 4 Methoxyphenyl 2 Sulfanylacetamide Derivatives

Impact of Substituent Modifications on Biological Efficacy

The bioactivity of the N-(4-methoxyphenyl)-2-sulfanylacetamide scaffold is highly sensitive to modifications across its three main components: the 4-methoxyphenyl (B3050149) ring, the sulfanylacetamide linker, and any attached aromatic or heterocyclic systems.

Role of the 4-Methoxyphenyl Moiety and its Derivatives

The 4-methoxyphenyl group is a common feature in many biologically active compounds. The methoxy (B1213986) group, in particular, can significantly influence the molecule's properties. It can affect ligand-target binding, physicochemical characteristics, and crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.netnih.gov For instance, the methoxy group can enhance binding through hydrogen bonding and hydrophobic interactions within the catalytic sites of enzymes. researchgate.net

In studies of related N-aryl acetamide (B32628) structures, the nature and position of substituents on the phenyl ring are critical. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, halogenated para-substituted compounds, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, demonstrated high activity. This was attributed to their increased lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov The biological activity of these chloroacetamides was found to vary significantly with the position of substituents on the phenyl ring. nih.gov

Furthermore, the simplification of more complex drug molecules has highlighted the importance of the N-(4-methoxyphenyl) moiety. For example, N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, displayed significant activity against the nematode Toxocara canis, with lower cytotoxicity than the parent drug. nih.gov This suggests that the N-(4-methoxyphenyl)acetamide core can serve as a key pharmacophore. In other studies, derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and shown to possess antifungal and antibacterial properties. researchgate.netchemjournal.kz

Influence of Sulfanylacetamide Linkage Variations

The sulfanylacetamide linker is a critical determinant of the molecule's spatial orientation and interaction with biological targets. Variations in this linker can lead to significant changes in efficacy. The term "sulfanylacetamide" implies a thioacetamide (B46855) (-S-CH2-C(O)NH-) structure.

The replacement of the sulfur atom (thioether) with other groups, such as a sulfinyl (sulfoxide) or sulfonyl (sulfone) group, would also represent a significant variation. Such modifications dramatically alter the polarity, hydrogen bonding capability, and geometry of the linker, which would be expected to have a profound impact on biological activity.

Effects of Modifications on Attached Heterocyclic or Aromatic Systems

Attaching various heterocyclic or aromatic rings to the this compound core is a common strategy to modulate biological activity and explore interactions with different biological targets. The nature of these ring systems can influence everything from target specificity to pharmacokinetic properties. nih.govresearchgate.netrsc.orgresearchgate.netnih.gov

For example, a series of N-(4-methoxyphenyl) acetamide derivatives were used to synthesize novel isoxazole compounds. sarpublication.com When evaluated for analgesic activity, the potency was found to be dependent on the substitutions on the attached phenyl ring of the isoxazole system. Specifically, compounds bearing 4-bromo and 4-chloro-3-nitrophenyl groups showed the most potent analgesic effects. sarpublication.com

In another study, isatin (an indole derivative) was conjugated to N-phenylacetamide sulfonamides. nih.gov The resulting compounds were evaluated as carbonic anhydrase inhibitors. The substitution pattern on the N-phenyl ring of the acetamide portion significantly affected the inhibitory activity against different carbonic anhydrase isoforms. A derivative with a 4-bromophenyl group was the most active against certain isoforms, while a 4-methylphenyl substitution was also favorable. nih.gov

The design of dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 has also utilized the 4-methoxyphenyl moiety attached to pyrazole and pyrimidine heterocyclic systems. nih.gov The SAR studies revealed that specific substitutions on these rings were crucial for achieving potent dual inhibitory activity. nih.gov

Table 1: Effect of Heterocyclic/Aromatic Modifications on Biological Activity
Core ScaffoldAttached SystemKey ModificationObserved Biological ActivityReference
N-(4-methoxyphenyl)acetamidePhenyl-dihydroisoxazole4-BromophenylPotent Analgesic sarpublication.com
N-(4-methoxyphenyl)acetamidePhenyl-dihydroisoxazole4-Chloro-3-nitrophenylPotent Analgesic sarpublication.com
N-Phenylacetamide-sulfonamideIsatin (Indole)4-Bromophenyl (on acetamide)Potent Carbonic Anhydrase Inhibition nih.gov
N-Phenylacetamide-sulfonamideIsatin (Indole)4-Methylphenyl (on acetamide)Favorable Carbonic Anhydrase Inhibition nih.gov
4-MethoxyphenylPyrazole/PyrimidineVarious substitutionsDual EGFR/VEGFR-2 Inhibition nih.gov

Rational Design Principles for Enhanced Bioactivity

Rational drug design leverages the understanding of SAR to create new molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.gov This process often involves computational tools and a deep understanding of the biological target. nih.govchemrxiv.org For derivatives of this compound, design principles focus on optimizing the interactions of each part of the molecule with its target.

One key principle is scaffold hopping and hybridization , where known active scaffolds are combined or modified. For example, new conjugates were developed by coupling NSAIDs with sulfa drugs, creating novel acetamide-sulfonamide structures with potent urease inhibitory activity. mdpi.com Similarly, designing indazol-pyrimidine hybrids is based on the principle that these heterocyclic backbones can fit into the binding pockets of kinases and form a variety of stabilizing chemical interactions. mdpi.com

Another principle is structure-based design , which relies on knowing the three-dimensional structure of the target protein. In the design of dual EGFR/VEGFR-2 inhibitors, the design was guided by the known pharmacophoric features of existing antagonists for these receptors. nih.gov This allowed for the strategic placement of the 4-methoxyphenyl pyrazole and pyrimidine moieties to maximize interactions within the kinase binding sites.

Finally, physicochemical property modulation is a critical design principle. The lipophilicity and electronic character of substituents are systematically varied to improve membrane permeability and target engagement. As seen in the 2-chloro-N-arylacetamides, adding electron-withdrawing groups or halogens at specific positions can enhance biological activity by altering these properties. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the activity of novel compounds and for gaining insight into the molecular properties that drive efficacy. nih.govresearchgate.net

In a study of 2-chloro-N-arylacetamide derivatives with antileishmanial activity, a preliminary 2D-QSAR analysis was performed. scielo.brdoaj.org The study evaluated hydrophobic, electronic, and steric parameters. The results suggested an important role for the electronic character of the aryl substituent in determining biological activity, as well as an indirect influence of hydrophobicity. scielo.brdoaj.org

For a series of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, a more detailed QSAR study was conducted to understand their carbonic anhydrase inhibitory activity. nih.gov Such models can help to identify the key structural requirements for potent inhibition and guide the synthesis of more effective analogs.

Predictive Models for Biological Activity

The ultimate goal of QSAR is to develop robust predictive models. researchgate.netnih.govsemanticscholar.org These models are trained on a dataset of compounds with known activities and then used to forecast the activity of untested molecules. The development of a predictive model involves several key steps: selection of a diverse training set of molecules, calculation of molecular descriptors (which quantify physicochemical properties), and the use of statistical methods to build and validate the model. nih.gov

For N-(substituted phenyl)-2-chloroacetamides, cheminformatics prediction models (Molinspiration, SwissADME, etc.) were used to screen compounds based on Lipinski's rule of five and other drug-likeness filters before synthesis and testing. nih.gov This computational pre-screening helps to prioritize compounds that are more likely to have favorable pharmacokinetic properties.

Identification of Key Pharmacophore Features

The proposed key pharmacophore features for this compound derivatives include a combination of hydrogen bond donors and acceptors, a hydrophobic aromatic region, and a crucial sulfur-containing moiety. These features are thought to be essential for the molecular recognition and binding to a target protein, thereby eliciting a biological response.

Key Pharmacophoric Features:

Aromatic Ring (Ar): The 4-methoxyphenyl group serves as a crucial aromatic and hydrophobic feature. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions within a corresponding pocket of a receptor. The methoxy substituent at the para position is a key modulator of electronic properties and can also act as a hydrogen bond acceptor.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the acetamide linker is a prominent hydrogen bond acceptor. This feature is often critical for anchoring the ligand to the active site of a target protein through hydrogen bonding with amino acid residues such as serine or threonine.

Hydrogen Bond Donor (HBD): The amide nitrogen of the acetamide group acts as a hydrogen bond donor. This interaction further stabilizes the binding of the molecule within the active site of a biological target.

Sulfur Moiety (S): The sulfanyl (B85325) group (-SH) or a substituted sulfur atom in the thioacetamide derivatives represents a key interaction point. Sulfur atoms can participate in various types of interactions, including hydrogen bonding (as a weak acceptor), metal coordination (in metalloenzymes), or hydrophobic interactions. In the case of a free sulfanyl group, it can also act as a hydrogen bond donor. The reactivity and interaction profile of this group can be modulated by substitution. For instance, replacement of the hydrogen with other groups can alter the steric and electronic properties, influencing binding affinity and selectivity.

The spatial arrangement of these features is critical for optimal interaction with a biological target. The acetamide linker provides a degree of flexibility, allowing the aromatic ring and the sulfanylacetamide group to adopt a favorable conformation for binding.

Table 1: Putative Pharmacophore Features of this compound Derivatives

Pharmacophore FeatureStructural MoietyPotential Interaction
Aromatic Ring (Ar)4-Methoxyphenylπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Methoxy group oxygenHydrogen bonding
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of acetamideHydrogen bonding
Hydrogen Bond Donor (HBD)Amide nitrogen of acetamideHydrogen bonding
Sulfur MoietySulfanyl group (-SH)Hydrogen bonding, metal coordination

Detailed research findings on related structures support the importance of these pharmacophoric elements. For example, studies on various N-aryl acetamide derivatives have consistently highlighted the role of the amide linker in establishing key hydrogen bonds with target proteins. Similarly, the nature and substitution on the aromatic ring have been shown to significantly impact the biological activity, underscoring the importance of the hydrophobic and electronic contributions of this moiety. The introduction of a sulfur-containing group, as seen in thioacetamide derivatives, often imparts unique biological activities, suggesting a specific role for this functional group in molecular recognition.

Future Directions and Translational Research Perspectives

Development of Novel Analogs with Tuned Specificity and Potency

The core structure of N-(4-methoxyphenyl)-2-sulfanylacetamide presents a versatile scaffold for chemical modification, offering the potential to generate a library of novel analogs with fine-tuned biological activities. Research into related N-(4-methoxyphenyl)acetamide derivatives has demonstrated the significant impact of structural modifications on their therapeutic properties.

For instance, the synthesis of dithiocarbamate (B8719985) derivatives of N-(4-methoxyphenyl)acetamide has yielded compounds with notable antifungal and antibacterial properties. Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate has shown high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. researchgate.netchemjournal.kz This same compound also exhibited a significant zone of inhibition against Pectobacterium carotovorum bacteria. researchgate.netchemjournal.kz Further derivatization of these dithiocarbamates into thioanhydrides through acylation with various acid chlorides has also been explored, resulting in a range of derivatives with varying yields. researchgate.netchemjournal.kz

Moreover, the synthesis of 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, a close structural analog, highlights the potential for creating derivatives with antimicrobial applications. nih.gov The development of N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, has shown anthelmintic properties against Toxocara canis, suggesting that modifications to the acyl chain of the core structure could lead to analogs with activity against neglected tropical diseases. nih.gov

Future research will likely focus on systematic modifications of the this compound structure. Key areas for exploration include:

Substitution on the phenyl ring: Introducing various electron-donating or electron-withdrawing groups to the 4-methoxyphenyl (B3050149) moiety to modulate electronic properties and target interactions.

Modification of the sulfanylacetamide side chain: Altering the length and branching of the carbon chain, as well as introducing different functional groups, to optimize potency and selectivity.

Bioisosteric replacement: Replacing the sulfur atom or the amide linkage with other functional groups to improve pharmacokinetic properties and metabolic stability.

The following table summarizes key findings from research on related analogs, providing a basis for future design strategies.

Compound/Derivative ClassKey Research FindingPotential Implication for this compound Analogs
Sodium acetyl(4-methoxyphenyl)carbamodithioateHigh fungicidal and antibacterial activity. researchgate.netchemjournal.kzDevelopment of potent antimicrobial agents.
Thioanhydride derivatives of dithiocarbamic acidsSynthesis of a diverse library of compounds with varying yields. researchgate.netchemjournal.kzA versatile synthetic route for creating a wide range of analogs for screening.
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamidePotential as an antimicrobial agent. nih.govDesign of analogs with specific antibacterial or antifungal profiles.
N-(4-Methoxyphenyl)pentanamideAnthelmintic activity against Toxocara canis. nih.govExploration of analogs for treating parasitic infections.

Integration with High-Throughput Screening Platforms for Lead Discovery

The discovery of lead compounds from large chemical libraries is a critical step in the drug development process. High-throughput screening (HTS) technologies offer a rapid and efficient means to evaluate the biological activity of vast numbers of compounds. nih.gov The integration of this compound and its future analogs into HTS platforms is a logical and necessary step to unlock their full therapeutic potential.

HTS encompasses a variety of methods, including biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., viability, reporter gene assays). nih.gov These platforms allow for the screening of compound libraries in 96, 384, and even 1536-well formats, enabling the rapid identification of "hits" that modulate a specific biological target or pathway. nih.gov

For the this compound family of compounds, HTS can be employed to:

Identify novel biological targets: Screening against a broad panel of assays could reveal unexpected therapeutic applications.

Optimize lead compounds: Once a hit is identified, HTS can be used to screen a focused library of analogs to identify compounds with improved potency and selectivity.

Elucidate mechanisms of action: High-content screening, which combines automated microscopy with sophisticated image analysis, can provide valuable insights into the cellular effects of these compounds.

The process typically involves a primary screen of a large, diverse library, followed by a secondary screen to confirm the activity of the initial hits and eliminate false positives. Subsequent hit-to-lead optimization then focuses on improving the pharmacological properties of the most promising compounds. nih.gov

Exploration in New Material Science and Chemical Biology Applications

Beyond traditional therapeutic applications, the chemical structure of this compound lends itself to exploration in the fields of material science and chemical biology.

In material science, the ability of related molecules to be incorporated into larger polymer structures is of significant interest. For example, a derivative, chitosan-N-(4-hydroxyphenyl)-methacrylamide, has been synthesized and explored as a carrier for drug and gene delivery. nih.gov This suggests that this compound could be functionalized and polymerized to create novel biomaterials with specific properties. The presence of the sulfur atom also opens up possibilities for coordination with metal surfaces or nanoparticles, potentially leading to the development of new sensors or diagnostic agents.

In the realm of chemical biology, sulfonyl-containing compounds, which share a key functional group with the target molecule's potential oxidized forms, have been utilized as probes to study biological systems. nih.gov For instance, sulfonyl fluorides have been used as chemical probes to target various amino acid residues in proteins, thereby expanding the "druggable" target space. nih.gov Analogs of this compound could be designed as covalent inhibitors or activity-based probes to study specific enzyme families, such as proteases or kinases.

Addressing Research Challenges and Limitations in Compound Development

Despite the promising future directions, the development of this compound and its analogs is not without its challenges. These hurdles span the entire development pipeline, from initial synthesis to potential clinical application.

Biological Complexity: A major challenge in drug development is the efficient and safe delivery of therapeutic compounds to their target sites. For hydrophobic molecules, this often requires the use of formulation strategies to improve solubility and bioavailability. nih.gov Furthermore, overcoming biological barriers such as the blood-brain barrier or penetrating solid tumors presents a considerable challenge. nih.gov

Pharmacokinetic and Toxicological Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities is crucial. Nanoparticle-based delivery systems, while promising, can exhibit higher interpatient pharmacokinetic variability compared to conventional formulations. nih.gov Additionally, the handling of nanomaterials requires special safety precautions to prevent potential pulmonary toxicity from airborne particles. nih.gov

A summary of key challenges is presented in the table below:

Challenge AreaSpecific LimitationPotential Mitigation Strategy
Synthesis Low yields in multi-step syntheses for complex analogs.Development of novel catalytic methods and optimization of reaction conditions.
Drug Delivery Poor solubility and bioavailability of hydrophobic compounds.Formulation with solubilizing agents or encapsulation in nanoparticle delivery systems.
Biological Barriers Inability to cross the blood-brain barrier or penetrate solid tumors.Design of brain-penetrant analogs or targeted drug delivery strategies.
Pharmacokinetics High interpatient variability with nanomedicine formulations. nih.govThorough preclinical and clinical pharmacokinetic studies to establish dosing regimens.
Safety Potential for toxicity of the compound or its delivery vehicle. nih.govComprehensive toxicological testing and adherence to safety protocols for handling nanomaterials.

Q & A

Q. What experimental strategies can elucidate the compound’s mechanism of action in inhibiting bacterial biofilms?

  • Methodological Answer : Use confocal microscopy with LIVE/DEAD staining to visualize biofilm disruption. Quantify extracellular DNA (eDNA) via PicoGreen assay and assess quorum-sensing gene expression (e.g., lasR) via qRT-PCR .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-sulfanylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.